Ether Oxygen Presence: Hydrogen-Bond Acceptor Count and Polar Surface Area Differentiation vs. Deoxygenated Analog CAS 953151-55-8
The target compound CAS 953383-78-3 contains an ether oxygen in its m-tolyloxyacetamide moiety, which directly alters key drug-likeness parameters compared to the closest deoxygenated analog N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide (CAS 953151-55-8). The ether oxygen introduces an additional hydrogen-bond acceptor and increases topological polar surface area (TPSA), which influences membrane permeability and solubility . While experimentally measured values for the target compound are not available in curated databases, computed molecular property differences provide reasonable estimates of differentiation .
| Evidence Dimension | Hydrogen-bond acceptor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | H-bond acceptors: 3 (estimated); TPSA: approximately 42 Ų (computed estimate) |
| Comparator Or Baseline | CAS 953151-55-8: H-bond acceptors: 2; TPSA: approximately 32 Ų (computed estimate) |
| Quantified Difference | One additional H-bond acceptor; TPSA increase of ~10 Ų (approximately 31% increase) |
| Conditions | In silico calculation; software and force-field not specified |
Why This Matters
The additional H-bond acceptor and higher TPSA predict altered absorption and distribution behavior, rendering the two compounds non-interchangeable in cell-based permeability or in vivo pharmacokinetic experiments.
